
6,6-Dimethylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylhept-2-ene is an organic compound with the molecular formula C9H18. It is an alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a heptane backbone with two methyl groups attached to the sixth carbon and a double bond between the second and third carbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,6-Dimethylhept-2-ene can be synthesized through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 6-methyl-5-hepten-2-one, with reagents like ethyl chloroacetate. The intermediate glycidate is then saponified and decarboxylated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding 6,6-dimethylheptane.
Substitution: Halogenation can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 6,6-Dimethylheptane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
6,6-Dimethylhept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylhept-2-ene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. These intermediates can then react with nucleophiles to form the final products. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylhept-2-ene: Similar structure but with methyl groups at different positions.
4,5-Dimethylhept-2-ene: Another isomer with methyl groups at the fourth and fifth positions.
6,6-Dimethylhept-3-ene: Double bond located between the third and fourth carbons.
Uniqueness
6,6-Dimethylhept-2-ene is unique due to the specific positioning of its methyl groups and double bond, which influences its chemical reactivity and physical properties. This distinct structure makes it valuable in various synthetic applications and research studies.
Propiedades
Número CAS |
87970-30-7 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
6,6-dimethylhept-2-ene |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5-6H,7-8H2,1-4H3 |
Clave InChI |
ILKWPIGRORBSEZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14377397.png)
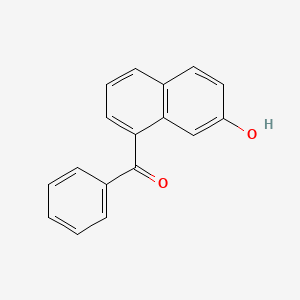
![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
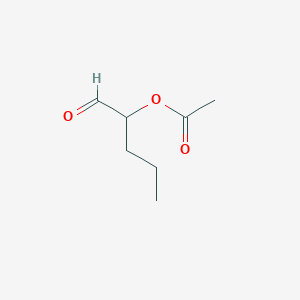
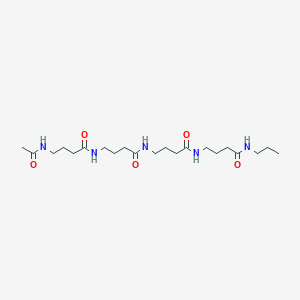

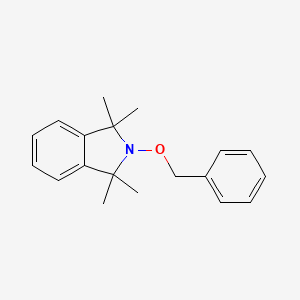
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)
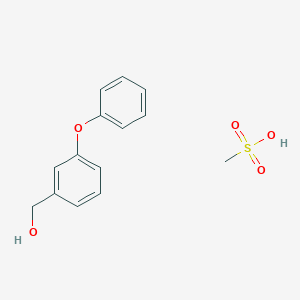
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
